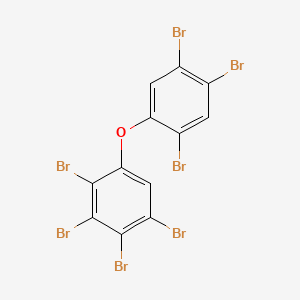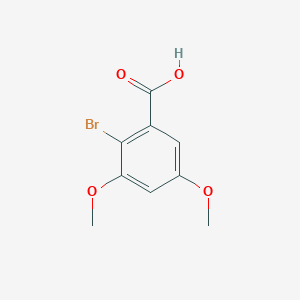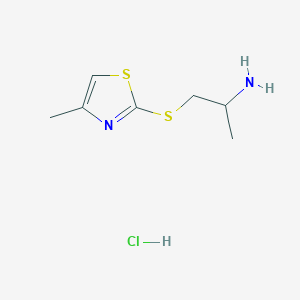
2-Octyldodecyl-D-xylopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Octyldodecyl-D-xylopyranoside is a non-ionic surfactant belonging to the glycoside class. It is commonly used in various industrial and scientific applications due to its excellent emulsifying, dispersing, and solubilizing properties . This compound is also known by its INCI name, Octyldodecyl xyloside .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyldodecyl-D-xylopyranoside typically involves the glycosylation of D-xylose with 2-octyldodecanol. The reaction is catalyzed by an acid or enzyme under controlled conditions to ensure high yield and purity . The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) to facilitate the reaction.
Catalysts: Acid catalysts like sulfuric acid or enzymatic catalysts.
Solvents: Organic solvents such as methanol or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency . The process involves:
Raw Material Preparation: Purification of D-xylose and 2-octyldodecanol.
Reaction: Continuous glycosylation in a flow reactor.
Purification: Removal of by-products and unreacted materials through distillation or chromatography.
化学反应分析
Types of Reactions
2-Octyldodecyl-D-xylopyranoside undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it to alcohols.
Substitution: Nucleophilic substitution reactions can modify the glycoside moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Modified glycosides with different functional groups.
科学研究应用
2-Octyldodecyl-D-xylopyranoside has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Octyldodecyl-D-xylopyranoside involves its ability to interact with lipid bilayers and proteins. It forms micelles that can encapsulate hydrophobic molecules, enhancing their solubility and stability . The molecular targets include membrane proteins and lipids, where it disrupts or stabilizes the membrane structure depending on the concentration and conditions .
相似化合物的比较
Similar Compounds
2-Octyldodecyl-D-glucopyranoside: Another glycoside surfactant with similar properties but derived from glucose instead of xylose.
2-Octyldodecyl-D-mannopyranoside: Similar to the xylopyranoside but derived from mannose.
Uniqueness
2-Octyldodecyl-D-xylopyranoside is unique due to its specific interaction with xylose, providing distinct solubilizing and emulsifying properties compared to other glycosides . Its ability to form stable micelles and its biocompatibility make it particularly valuable in biological and medical applications .
属性
IUPAC Name |
(3R,4S,5R)-2-(2-octyldodecoxy)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O5/c1-3-5-7-9-11-12-14-16-18-21(17-15-13-10-8-6-4-2)19-29-25-24(28)23(27)22(26)20-30-25/h21-28H,3-20H2,1-2H3/t21?,22-,23+,24-,25?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLPXVWSLFHDJE-NZZVNMMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COC1C(C(C(CO1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(CCCCCCCC)COC1[C@@H]([C@H]([C@@H](CO1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423772-95-6 |
Source


|
| Record name | EC 464-320-6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0423772956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [No public or meaningful name is available] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Fluoromethyl)oxan-4-yl]methanol](/img/structure/B1457731.png)

![N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide](/img/structure/B1457734.png)


![3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1457741.png)







